molecular formula C21H27N3O2 B2472920 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 903251-06-9

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2472920
CAS RN: 903251-06-9
M. Wt: 353.466
InChI Key: PTSLJLVCAKADSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MPEB, is a chemical compound that has been studied for its potential use in scientific research. MPEB is a member of the benzamide family and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

The piperazine moiety in this compound contributes to its antibacterial potential. Researchers have explored derivatives of 1,2,4-triazole with a piperazine ring, some of which demonstrated good antibacterial activity . Investigating its mechanism of action and specific targets could lead to novel antibacterial agents.

EGFR/VEGFR-2 Inhibition

Structural bioinformatics methods have identified promising EGFR/VEGFR-2 inhibitors from related compounds. By studying the interactions of this compound with these receptors, researchers can assess its potential as an anticancer agent .

Organic Synthesis

The Mannich reaction involving piperazine is a versatile tool for organic synthesis. Researchers can explore the incorporation of this compound into various biologically active molecules, potentially enhancing their pharmacokinetic properties .

Potential Treatments for Neurodegenerative Diseases

The piperazine ring has been investigated in treatments for Parkinson’s and Alzheimer’s diseases. Further studies could explore whether this compound exhibits neuroprotective effects or modulates disease-related pathways .

Psychoactive Properties

While not a therapeutic application, it’s worth noting that piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. Understanding the pharmacological effects of this compound could provide insights into its interactions with neural receptors .

Conjugated π-Bridge Units in Organic Electronics

The compound’s aromatic structure makes it interesting for organic electronics. Researchers could explore its potential as a hole-transport material (HTM) in solar cells or other optoelectronic devices .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLJLVCAKADSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.